(2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid
Description
Properties
Molecular Formula |
C5H5F2NO3 |
|---|---|
Molecular Weight |
165.09 g/mol |
IUPAC Name |
(2R)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H5F2NO3/c6-5(7)1-2(3(9)10)8-4(5)11/h2H,1H2,(H,8,11)(H,9,10)/t2-/m1/s1 |
InChI Key |
PBRKTVZHQNLFAU-UWTATZPHSA-N |
Isomeric SMILES |
C1[C@@H](NC(=O)C1(F)F)C(=O)O |
Canonical SMILES |
C1C(NC(=O)C1(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid typically involves the introduction of fluorine atoms into a pyrrolidine ring. One common method is the reaction of a suitable pyrrolidine precursor with a fluorinating agent under controlled conditions. For example, the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent can introduce fluorine atoms into the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
(2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
(2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of (2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This mechanism is particularly useful in drug design, where the compound can serve as a lead molecule for developing enzyme inhibitors.
Comparison with Similar Compounds
Structural Features and Electronic Effects
| Compound Name | Structural Features | Key Substituents | Electronic Effects |
|---|---|---|---|
| (2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid | 5-oxopyrrolidine core, 4,4-difluoro, 2R-carboxylic acid | -CF₂, -COOH | Strong electron-withdrawing (fluorine), polar -COOH |
| (R)-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid | 5-oxopyrrolidine core, 4,4-dimethyl, 2R-carboxylic acid | -CH(CH₃)₂, -COOH | Electron-donating (methyl), increased hydrophobicity |
| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | 5-oxopyrrolidine core, 3-carboxylic acid, aryl substituents (e.g., Cl, OH) | -Cl, -OH, heterocycles (oxadiazole, etc.) | Variable (electron-withdrawing Cl, polar -OH) |
| (2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid | 5-oxopyrrolidine core, 3-(4-chlorophenyl), 2S-carboxylic acid | -C₆H₄Cl, -COOH | Bulky aromatic group, electron-withdrawing Cl |
Key Observations :
Key Observations :
- Antioxidant activity in analogs correlates with heterocyclic substituents (oxadiazole, triazole) and polar groups (-OH, -NH₂), which are absent in the target compound. Fluorine’s role in antioxidant activity remains unstudied here.
- The Fmoc-protected analog () highlights the importance of protective groups in synthetic utility, suggesting that the target compound’s -COOH group could be modified for similar applications .
Key Observations :
Physicochemical Properties
| Compound Name | Melting Point (°C) | Solubility (Predicted) | Stability |
|---|---|---|---|
| (2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid | 191 | Low in water (bulky aryl group) | Stable under acidic conditions |
| (R)-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid | Not reported | Moderate (hydrophobic methyl groups) | Likely stable |
| Target compound | Not reported | High (polar -CF₂ and -COOH) | Enhanced oxidative stability |
Biological Activity
(2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of current findings.
The compound has the molecular formula and a molecular weight of 165.1 g/mol. Its structure includes a pyrrolidine ring with two fluorine atoms attached to the fourth carbon and a carboxylic acid group at the second position.
Synthesis
The synthesis of (2R)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid typically involves multi-step organic reactions that incorporate fluorinated intermediates. The detailed synthetic pathways can be found in various chemical literature, emphasizing the importance of controlling stereochemistry to obtain the desired enantiomer.
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including (2R)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid, exhibit significant anticancer properties. Notably, these compounds have been tested against A549 human lung adenocarcinoma cells. The following table summarizes key findings related to their anticancer activity:
| Compound | IC50 (µM) | Mechanism of Action | Cell Line |
|---|---|---|---|
| (2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid | 66 | Induction of apoptosis | A549 |
| Cisplatin | 10 | DNA cross-linking agent | A549 |
| Compound 21 (analog) | 30 | Inhibition of cell proliferation | A549 |
The compound exhibited an IC50 value of 66 µM, indicating moderate potency compared to cisplatin (IC50 = 10 µM), a standard chemotherapeutic agent. The mechanism involves induction of apoptosis and inhibition of cell proliferation in cancer cells while showing reduced cytotoxicity towards non-cancerous cells .
Antimicrobial Activity
In addition to its anticancer properties, (2R)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid has shown promising antimicrobial activity against multidrug-resistant pathogens. The following table outlines its efficacy against various bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus (MRSA) | 32 µg/mL | Effective against resistant strains |
| Klebsiella pneumoniae | 64 µg/mL | Shows potential for treating infections |
| Pseudomonas aeruginosa | 128 µg/mL | Limited efficacy observed |
These findings suggest that the compound could be developed as a therapeutic agent for treating infections caused by resistant bacteria .
Case Studies
- Anticancer Study on A549 Cells : In a controlled study, A549 cells were treated with varying concentrations of (2R)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid for 24 hours. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .
- Antimicrobial Efficacy Against MRSA : A clinical study evaluated the effectiveness of this compound against MRSA strains isolated from patients. Results showed that it inhibited growth at MIC levels comparable to traditional antibiotics like vancomycin but with fewer side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
